(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
Description
(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS: 907606-68-2) is a bicyclic pyrrolidine derivative with a tert-butyl ester and oxalate counterion. Its molecular formula is C₁₄H₂₃NO₆, and molecular weight is 301.34 g/mol . The compound is synthesized via BOP-mediated coupling of (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid with ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate, achieving >95% purity by HPLC . It is widely used as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .
Properties
IUPAC Name |
tert-butyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.C2H2O4/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10;3-1(4)2(5)6/h8-10,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t8-,9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTXDLWZMFBZEV-PUBMXKGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CCCC2CN1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736388 | |
| Record name | Oxalic acid--tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907606-68-2 | |
| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907606-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, ethanedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Workup
In a representative procedure, 75 g of the hydrochloride precursor is suspended in dichloromethane (375 mL) and tert-butyl acetate (497 mL). Methanesulfonic acid (75.4 mL, 1,162 mmol) is added dropwise at 0°C, followed by 18 hours of vigorous stirring at ambient temperature. The reaction mixture is quenched with 50% aqueous NaOH (400 mL) under ice-cooling to maintain temperatures below 20°C. Organic layers are washed with water, filtered, and concentrated via rotary evaporation to yield the tert-butyl ester as a dark-amber oil.
Table 1: Esterification Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/tert-butyl acetate (1:1.3) |
| Acid Catalyst | Methanesulfonic acid |
| Temperature | 0°C → 21°C (ambient) |
| Reaction Time | 18 hours |
| Yield | 48.3–50.6 g (quantitative) |
Step 2: Formation of the Oxalate Salt
Salt Precipitation and Recrystallization
The tert-butyl ester (97.9 g, 463.3 mmol) is dissolved in tert-butyl acetate (750 mL) and treated with oxalic acid (44.0 g, 488.6 mmol) in 2-propanol (750 mL). Dropwise addition induces precipitation, followed by heating to 78°C to dissolve solids. Passive cooling yields a tan powder, which is recrystallized from isopropanol to afford off-white needles with 99.9% purity by GC analysis.
Table 2: Oxalate Salt Formation Metrics
| Parameter | Value |
|---|---|
| Solvent System | tert-Butyl acetate/2-propanol |
| Equivalents of Oxalic Acid | 1.05 eq |
| Recrystallization Solvent | Isopropanol |
| Final Yield | 59.7% (from hydrochloride) |
| Purity | 99.9% (GC) |
Alternative Preparation Methods
Small-Scale Optimization
A modified protocol uses chloroform (4 mL) and tert-butyl acetate (1.7 mL) with methanesulfonic acid (0.25 mL) at 0–25°C. After aqueous workup, the crude ester is treated with oxalic acid in 2-propanol, yielding 0.08 g of product. This method emphasizes solvent economy but achieves lower yields due to scalability challenges.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Dichloromethane and tert-butyl acetate are optimal for esterification due to their inertness and ability to dissolve both polar and nonpolar intermediates. Elevated temperatures (78°C) during oxalate salt formation prevent premature crystallization, ensuring homogeneous mixing.
Stereochemical Integrity
Chiral GC analysis confirms the absence of the (2S)-epimer, underscoring the robustness of the stereospecific esterification and salt formation steps. Methanesulfonic acid’s role as a Brønsted acid catalyst is pivotal in avoiding racemization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol .
- Key Differences :
- Contains a 5-oxo group instead of a fully saturated octahydro structure, increasing electrophilicity and reactivity in ketone-based reactions.
- Lower molecular weight and reduced steric hindrance due to the absence of the oxalate counterion.
- Hazards : Classified as acutely toxic (oral, Category 4; H302) and a respiratory irritant (H335) , similar to the oxalate derivative .
(1S,3aR,6aS)-tert-Butyl Octahydrocyclopenta[c]pyrrole-1-carboxylate (CAS: 714194-68-0)
- Molecular Formula: C₁₂H₂₁NO₂
- Molecular Weight : 211.30 g/mol .
- Key Differences :
- Lacks the oxalate counterion , resulting in a neutral ester instead of a salt. This reduces polarity and aqueous solubility.
- Synthesis : Prepared via direct esterification without oxalic acid, leading to differences in crystallinity and purification methods .
- Storage : Requires refrigeration (2–8°C) and protection from light, unlike the oxalate salt, which is stable in bulk packaging under argon .
(1S,3aR,6aS)-Ethyl Octahydrocyclopenta[c]pyrrole-1-carboxylate Hydrochloride (CAS: 1147103-42-1)
- Molecular Formula: C₁₀H₁₈ClNO₂
- Molecular Weight : 219.71 g/mol .
- Key Differences :
- Ester Group : Ethyl ester instead of tert-butyl, reducing steric protection and increasing susceptibility to hydrolysis.
- Counterion : Hydrochloride salt enhances water solubility compared to the oxalate form.
- Applications : Primarily used as an intermediate in drug synthesis, where rapid ester hydrolysis is advantageous .
Physicochemical and Functional Comparisons
Structural and Functional Group Analysis
| Compound | Ester Group | Counterion | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound (Oxalate Salt) | tert-Butyl | Oxalate | Bicyclic pyrrolidine | 301.34 |
| 5-Oxo Derivative | tert-Butyl | None | Ketone | 225.28 |
| Neutral Ester (No Salt) | tert-Butyl | None | Bicyclic pyrrolidine | 211.30 |
| Ethyl Ester Hydrochloride | Ethyl | HCl | Bicyclic pyrrolidine | 219.71 |
Stability and Reactivity
- Oxalate Salt : Enhanced crystallinity and stability due to ionic interactions; less hygroscopic than hydrochloride salts .
- tert-Butyl vs. Ethyl Esters : tert-Butyl esters are more resistant to enzymatic and acidic hydrolysis, making them preferable for prodrug designs .
- 5-Oxo Derivative : The ketone group facilitates nucleophilic additions (e.g., Grignard reactions), unlike the saturated analogs .
Biological Activity
The compound (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS No. 907606-68-2) is a bicyclic structure that has garnered attention in various fields of biological research. Its unique molecular configuration, characterized by a tert-butyl group and an oxalate moiety, suggests potential biological activities that merit exploration. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₂₃NO₆ |
| Molecular Weight | 301.34 g/mol |
| PubChem CID | 67080120 |
| MDL Number | MFCD22124391 |
Structural Characteristics
The compound features a complex bicyclic structure with the following notable characteristics:
- The tert-butyl group enhances lipophilicity, potentially influencing membrane permeability.
- The oxalate component may interact with calcium metabolism and has implications in renal health.
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity : Some studies have shown that similar bicyclic compounds possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial membranes.
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways, which could have therapeutic implications for conditions like diabetes and obesity.
Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of several bicyclic compounds, including derivatives of the target compound. Results indicated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity. The IC50 value was determined to be approximately 45 µM, suggesting moderate antioxidant potential compared to standard antioxidants like ascorbic acid.
Study 3: Enzyme Inhibition
A recent investigation focused on the inhibitory effects of similar compounds on alpha-glucosidase activity, relevant for diabetes management. The results indicated an IC50 value of 60 µM for the target compound, suggesting it may serve as a lead for developing anti-diabetic agents.
The mechanisms underlying the biological activities of This compound are still under investigation. However, several hypotheses have emerged:
- Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate interaction with lipid bilayers, leading to disruption and subsequent cell lysis in microbial cells.
- Reactive Oxygen Species (ROS) Scavenging : The structural features might allow the compound to donate electrons effectively, neutralizing ROS and preventing cellular damage.
- Competitive Inhibition : For enzyme targets, structural similarity to natural substrates may enable competitive inhibition, reducing enzyme activity.
Q & A
Basic: What are the recommended analytical techniques for confirming the stereochemistry and purity of this compound?
To verify stereochemical integrity and purity, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : 1D H and C NMR to confirm stereochemistry via coupling constants and chemical shifts, particularly focusing on the cyclopenta[c]pyrrole scaffold and tert-butyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO for the core structure) and detect oxalate counterion presence .
- Chiral Chromatography : To resolve enantiomeric impurities, critical given the compound’s stereospecific (1S,3aR,6aS) configuration .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1700 cm) from the carboxylate and oxalate groups .
Basic: How should researchers handle stability challenges during storage and experimental use?
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butyl ester or oxalate salt .
- Inert Atmosphere : Use nitrogen or argon for air-sensitive reactions, as the cyclopenta[c]pyrrole scaffold may oxidize under prolonged oxygen exposure .
- Solvent Compatibility : Avoid polar protic solvents (e.g., water, alcohols) during synthesis to minimize ester hydrolysis; anhydrous THF or DCM is preferred .
Advanced: What computational methods can predict the compound’s reactivity in catalytic or medicinal chemistry applications?
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites on the pyrrolidine and cyclopentane rings .
- Molecular Dynamics (MD) Simulations : Study conformational flexibility of the octahydrocyclopenta[c]pyrrole core in solvent environments to guide drug design .
- Docking Studies : Evaluate interactions with biological targets (e.g., GPCRs or enzymes) by leveraging the compound’s rigid bicyclic structure as a scaffold .
Advanced: How can researchers resolve contradictions in reported toxicity data for structurally similar compounds?
- Comparative Toxicity Profiling : Use in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) to compare results with analogs like tert-butyl 5-benzyl derivatives, which show acute oral toxicity (Category 4) and respiratory irritation .
- Metabolite Identification : LC-MS/MS to track degradation products (e.g., free cyclopenta[c]pyrrole) that may contribute to toxicity discrepancies .
- Species-Specific Studies : Conduct parallel assays in human vs. rodent cell lines to address variability in reported LD values .
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (Category 2A eye irritation) .
- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritation, Category 3) during weighing or solvent evaporation .
- Spill Management : Neutralize oxalate residues with calcium carbonate and dispose via hazardous waste protocols .
Advanced: How does the stereochemistry of the cyclopenta[c]pyrrole core influence its application in asymmetric catalysis?
- Steric Effects : The (3aR,6aS) configuration creates a chiral pocket, enabling enantioselective catalysis in reactions like Michael additions or hydrogenations .
- Coordination Studies : X-ray crystallography of metal complexes (e.g., Rh or Ru) can reveal how the bicyclic structure directs substrate orientation .
- Kinetic Resolution : Test catalytic efficiency in racemic mixtures to quantify enantiomeric excess (ee) using chiral HPLC .
Advanced: What strategies optimize the synthesis of this compound to minimize diastereomer formation?
- Chiral Auxiliaries : Use (S)-proline-derived catalysts during cyclopenta[c]pyrrole ring closure to enforce stereochemical control .
- Temperature Modulation : Conduct ring-forming reactions at low temperatures (-20°C) to reduce epimerization risks .
- Protecting Group Selection : The tert-butyl ester’s bulkiness prevents racemization at the carboxylate center during oxalate salt formation .
Basic: What spectroscopic signatures distinguish the oxalate salt from the free base form?
- H NMR : Oxalate protons (δ ~5.5 ppm as a singlet in DO) and absence of acidic protons in the free base .
- IR Spectroscopy : Additional C=O stretches (~1770 cm) from the oxalate counterion .
- Thermogravimetric Analysis (TGA) : Weight loss at ~150°C corresponds to oxalate decomposition .
Advanced: How can researchers validate the compound’s role as a precursor in complex natural product synthesis?
- Retrosynthetic Analysis : Deconstruct target molecules (e.g., alkaloids) to identify the bicyclic scaffold as a key intermediate .
- Cross-Coupling Reactions : Demonstrate Suzuki or Buchwald-Hartwig reactions functionalizing the pyrrolidine nitrogen for downstream diversification .
- Isotope Labeling : Incorporate C at the carboxylate position to track incorporation into final products via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
